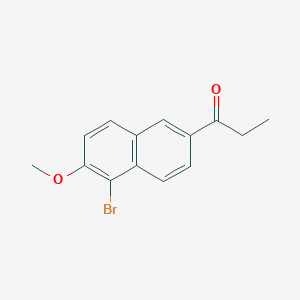

1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

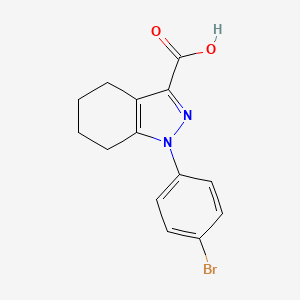

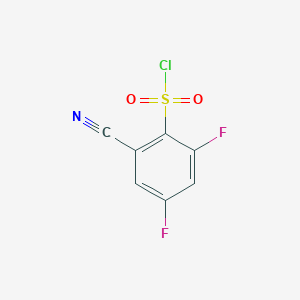

1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. The presence of a bromine atom and a methoxy group on the naphthalene ring structure is indicative of its potential reactivity and usefulness in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) Propionic Acid, an intermediate of naproxen, was achieved with a high yield of 96% using bromination of 2-methoxynaphthalene followed by acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% . Another related compound, (2S)-2-Brom-1-(6'-methoxy-2'-naphthyl)propan-1-one, was synthesized using acetalization, asymmetric bromination, and hydrolysis with a total yield of 94% . These methods provide insight into potential synthetic routes for 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone.

Molecular Structure Analysis

While the specific molecular structure of 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone is not detailed in the provided papers, related structures have been analyzed. For example, a tin(IV) complex with a related ligand was synthesized and its molecular structure was determined by single-crystal XRD, confirming the coordination polyhedron of the tin atom . This suggests that X-ray diffraction could be a valuable tool for analyzing the molecular structure of 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone.

Chemical Reactions Analysis

The reactivity of similar bromo- and methoxy-substituted naphthalene compounds has been explored. The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles resulted in the formation of cyclopropane bis-lactones, indicating that the bromo- and methoxy-substituted compounds can undergo nucleophilic substitution reactions . This reactivity could be relevant to the chemical reactions that 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone can be inferred from related compounds. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, involved palladium-catalyzed reactions, suggesting that the compound is amenable to transition metal-catalyzed processes . Additionally, the preparation of 2-Bromo-6-methoxynaphthalene, an important intermediate for NSAIDs, highlights the importance of regioselectivity and the potential environmental impact of the synthetic methods used . These insights can guide the development of synthesis methods for 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone that are both efficient and environmentally conscious.

科学的研究の応用

Synthesis Processes

Synthesis of Intermediate Compounds : 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone is an important intermediate in synthesizing non-steroidal anti-inflammatory agents. For instance, Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, a critical component in the preparation of similar agents like nabumetone and naproxen, under environmentally friendly conditions using dimethyl carbonate as a methylating agent (Xu & He, 2010).

Asymmetric Synthesis Approaches : Ai (1999) reported on the asymmetric synthesis of a related compound, (2S) - 2 - Brom -1 -(6' - methoxy - 2' - naphthyl)propan -1 - one, highlighting the use of chiral auxiliaries and brominating agents to achieve high yields (Ai, 1999).

Practical Synthesis Methods : Hiyama et al. (1990) described a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen. This method involved catalyzed reactions and hydrolysis processes (Hiyama et al., 1990).

Computational and Chemical Studies

Computational Analysis of Derivatives : Al‐Sehemi et al. (2017) conducted a computational study and in vitro evaluation of the anti-proliferative activity of novel naproxen derivatives, including compounds derived from 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone. This study emphasized the structure-activity relationship and molecular docking analyses (Al‐Sehemi et al., 2017).

Synthesis of Related Compounds for Drug Development : Berk et al. (2001) synthesized new compounds with structures related to 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone, assessing their anti-inflammatory activity and comparing them with naproxen (Berk et al., 2001).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, and the precautions that need to be taken when handling it.

将来の方向性

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.

特性

IUPAC Name |

1-(5-bromo-6-methoxynaphthalen-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMALTXIRVFBJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2525570.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2525573.png)